Ipratropium-d7 bromide is a stable isotope-labeled derivative of ipratropium bromide, primarily utilized in pharmaceutical research and analytical testing. The compound is classified as a non-selective muscarinic acetylcholine receptor antagonist, which plays a significant role in the management of respiratory conditions such as chronic obstructive pulmonary disease and asthma. Its molecular formula is , with a molecular weight of 419.4 g/mol .
Ipratropium-d7 bromide is derived from the natural alkaloid atropine, modified to enhance its therapeutic properties. It falls under the categories of enzyme inhibitors, bronchodilators, and anticholinergic agents. The compound is often employed in research settings to study drug interactions and mechanisms of action due to its stable isotope labeling, which allows for precise tracking in biological systems .
The synthesis of ipratropium-d7 bromide involves several steps that enhance the yield and purity of the final product. The process begins with acyl chlorination of 2-phenyl-3-acetoxy propionic acid using oxalyl chloride in an organic solvent. Following this, isopropyl tropine mesylate is introduced for further reaction. The mixture undergoes hydrolysis with an inorganic acid, followed by extraction processes that utilize dichloromethane to isolate the desired product .
Ipratropium-d7 bromide participates in various chemical reactions typical of quaternary ammonium compounds:
These reactions are crucial for modifying the compound's properties to optimize therapeutic efficacy while minimizing side effects .
Ipratropium-d7 bromide acts primarily as a muscarinic antagonist, blocking acetylcholine's action at parasympathetic sites in bronchial smooth muscle. This mechanism leads to relaxation of bronchial passages and improved airflow:
The result is enhanced respiratory function in patients suffering from obstructive airway diseases .
These properties make ipratropium-d7 bromide suitable for use in both clinical settings and research applications .
Ipratropium-d7 bromide has significant scientific uses:
The stable isotope labeling allows researchers to track metabolic pathways and interactions within biological systems effectively .
Deuterated pharmaceutical standards enable highly specific quantification of drugs and metabolites in complex biological samples. When used as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS), they co-elute with the target analyte but generate distinct mass signatures, allowing researchers to:
For ipratropium bromide—a quaternary ammonium anticholinergic bronchodilator—deuterated analogs like Ipratropium-d7 are essential due to the compound's low systemic absorption and high metabolic clearance. The deuterium atoms introduce negligible structural alterations while providing the mass separation required for sensitive detection in pulmonary tissue and plasma [2].
Table 1: Applications of Deuterated Standards in Respiratory Drug Analysis
Application | Impact of Deuterated Standards | Reference |
---|---|---|
Pharmacokinetic Profiling | Enables precise measurement of drug absorption kinetics | [2] |
Metabolite Identification | Distinguishes drug-derived metabolites from endogenous compounds | [7] |
Bioequivalence Testing | Reduces inter-subject variability in bioavailability studies | [9] |
Protein Binding Studies | Quantifies free vs. bound drug fractions in plasma | [5] |
Ipratropium-d7 incorporates seven deuterium atoms at specific molecular positions to optimize stability and analytical performance:
This strategic labeling ensures:
Table 2: Structural Features of Ipratropium-d7 Bromide
Molecular Region | Deuteration Sites | Functional Significance |
---|---|---|
N-methyltropanium core | C-1, C-5, C-6 (³H) | Maintains anticholinergic activity |
Isopropyl ester | α-methyl (⁷CD₃) | Blocks esterase-mediated hydrolysis |
Quaternary ammonium | Undeuterated | Preserves ionization characteristics |
Ipratropium-d7 plays a pivotal role in establishing bioequivalence (BE) for inhaled ipratropium bromide products. Regulatory agencies (FDA/EMA) require comprehensive evidence of therapeutic equivalence between innovator and generic formulations, including:
Table 3: PBPK Model Parameters for Ipratropium Bioequivalence
Parameter | Value | Impact on Bioequivalence |
---|---|---|
Bronchial Deposition (%) | 45.8 ± 6.2 | Determines onset of action |
Alveolar Clearance (t₁/₂) | 0.9 ± 0.3 hours | Affects duration of therapeutic effect |
Plasma AUC Ratio (Test/Ref) | 98.7% (90% CI: 92–105%) | Primary endpoint for BE determination |
Data derived from PBPK simulations validated using Ipratropium-d7 [2]
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3